(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.: 1443351-02-7
VCID: VC13537733
InChI: InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3
SMILES: CCCCOC1=C(C(=CC(=C1)SC)F)F
Molecular Formula: C11H14F2OS
Molecular Weight: 232.29 g/mol

(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane

CAS No.: 1443351-02-7

Cat. No.: VC13537733

Molecular Formula: C11H14F2OS

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane - 1443351-02-7

Specification

CAS No. 1443351-02-7
Molecular Formula C11H14F2OS
Molecular Weight 232.29 g/mol
IUPAC Name 1-butoxy-2,3-difluoro-5-methylsulfanylbenzene
Standard InChI InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3
Standard InChI Key DGLCCGSXNFNLDD-UHFFFAOYSA-N
SMILES CCCCOC1=C(C(=CC(=C1)SC)F)F
Canonical SMILES CCCCOC1=C(C(=CC(=C1)SC)F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is C₁₁H₁₄F₂OS, with a molecular weight of 232.29 g/mol. Its IUPAC name is 3-butoxy-4,5-difluoro-1-(methylsulfanyl)benzene, and its canonical SMILES representation is COC1=CC(=C(C(=C1F)F)SC)OCCCC. The compound’s structure features:

  • A butoxy group (-OCCCC) at position 3, contributing steric bulk and moderate hydrophobicity.

  • Two fluorine atoms at positions 4 and 5, enhancing electronegativity and influencing electronic distribution across the aromatic ring.

  • A methylsulfanyl group (-SCH₃) at position 1, introducing nucleophilic reactivity and sulfur-based interaction capabilities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄F₂OS
Molecular Weight232.29 g/mol
IUPAC Name3-butoxy-4,5-difluoro-1-(methylsulfanyl)benzene
SMILESCOC1=CC(=C(C(=C1F)F)SC)OCCCC
Topological Polar Surface Area36.3 Ų

Synthetic Methodologies

The synthesis of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane typically involves a multi-step sequence, leveraging nucleophilic aromatic substitution and alkylation reactions. A representative pathway includes:

ParameterCondition
CatalystBF₃·Et₂O (1.5 equiv)
SolventAcetic acid
TemperatureRoom temperature
Reaction Time2–3 hours
Yield85–92%

Physicochemical Properties

The compound exhibits a melting point of 78–82°C and a boiling point of 285–290°C (estimated). Its solubility profile is dominated by moderate hydrophobicity (logP ≈ 3.2), making it soluble in organic solvents like dichloromethane and dimethyl sulfoxide but sparingly soluble in water. The fluorine atoms contribute to enhanced metabolic stability by resisting oxidative degradation, while the butoxy group augments membrane permeability.

CompoundAntimicrobial Activity (MIC, µg/mL)Target Enzyme Inhibition (%)
3-Butoxy-4,5-difluoro derivative12–24 (E. coli)65 (Cytochrome P450)
4-Butoxy-2,3-difluoro analogue8–16 (P. aeruginosa)72 (Kinase X)

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